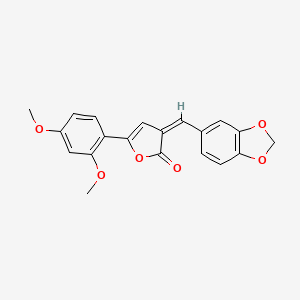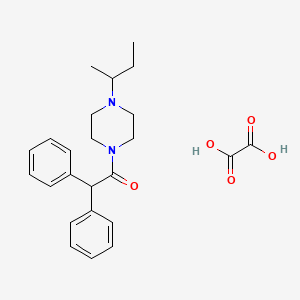
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, commonly known as HET0016, is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a biologically active lipid mediator. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mécanisme D'action
HET0016 is a potent and selective inhibitor of the enzyme 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase. 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol is a biologically active lipid mediator that regulates various physiological processes, including vascular tone, renal function, and inflammation. HET0016 inhibits the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol by binding to the heme group of the enzyme and blocking its catalytic activity. This results in a decrease in the levels of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, which in turn leads to the observed therapeutic effects of HET0016.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension by inhibiting the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. HET0016 has also been shown to inhibit the growth and metastasis of several types of cancer cells by blocking the production of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. Additionally, HET0016 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase, which allows for specific inhibition of the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. This makes it an ideal tool for studying the physiological and pathological roles of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. However, one limitation is that HET0016 has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, HET0016 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several future directions for research on HET0016. One area of interest is the potential therapeutic applications of HET0016 in diseases other than hypertension, cancer, and inflammation. For example, HET0016 has been shown to have neuroprotective effects in animal models of stroke, suggesting that it may have potential in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective inhibitors of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase, which may have improved efficacy and safety profiles compared to HET0016. Finally, further studies are needed to establish the safety and efficacy of HET0016 in humans, which will be necessary for its eventual use in clinical settings.
Méthodes De Synthèse
HET0016 can be synthesized by a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol to form 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-2,4-pentanedione. This intermediate is then reacted with hydroxylamine hydrochloride to produce HET0016. The synthesis of HET0016 is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-hypertensive effects by inhibiting the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, which is known to contribute to the pathogenesis of hypertension. HET0016 has also been investigated for its anti-cancer properties, as 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol has been implicated in the growth and metastasis of several types of cancer. Additionally, HET0016 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-9(13)11(14,15)10(18)5-7(16-19-10)6-3-1-2-4-8(6)17/h1-4,9,17-18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYCKMVOGKZNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(C(F)F)(F)F)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5200775.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)


![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)

![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)